Bienvenue dans la boutique en ligne BenchChem!

(3-(2-Bromophenyl)isoxazol-5-YL)methanamine

Conformational analysis Biaryl dihedral angle Crystal structure

Select (3-(2-Bromophenyl)isoxazol-5-YL)methanamine for structure-based drug discovery needing the ortho-bromine pharmacophore. This isomer enforces a ~45-60° dihedral angle for target selectivity and provides a halogen-bond anchor (e.g., with MAO-A) that non-halogenated or para-bromo analogs cannot replicate. The bromine isotopic signature aids LC-MS/MS bioanalysis, avoiding custom internal standards. Choose this building block to maintain SAR continuity and metabolic stability (HLM CLint 18 µL/min/mg) without re-optimization.

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
CAS No. 543713-38-8
Cat. No. B1506446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2-Bromophenyl)isoxazol-5-YL)methanamine
CAS543713-38-8
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=C2)CN)Br
InChIInChI=1S/C10H9BrN2O/c11-9-4-2-1-3-8(9)10-5-7(6-12)14-13-10/h1-5H,6,12H2
InChIKeyBWHBJKPBDGQYBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(2-Bromophenyl)isoxazol-5-YL)methanamine (CAS 543713-38-8) as a Key Pharmaceutical Intermediate for Neurological Drug Discovery


(3-(2-Bromophenyl)isoxazol-5-yl)methanamine (CAS 543713-38-8) is a brominated isoxazole derivative featuring a primary aminomethyl group at the 5-position and a 2-bromophenyl substituent at the 3-position of the heterocyclic core [1]. With a molecular formula of C10H9BrN2O, a molecular weight of 253.09 g/mol, and a calculated XLogP3-AA value of 1.6, the compound exhibits moderate lipophilicity that facilitates membrane permeability while retaining adequate aqueous solubility for biological assays [1]. The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, capable of participating in hydrogen bonding, π-π stacking, and halogen bonding interactions with diverse biological targets including enzymes, receptors, and ion channels [2]. The ortho-bromine substitution on the pendant phenyl ring introduces distinct steric and electronic properties—specifically, the heavy atom effect, enhanced van der Waals radius, and inductive electron-withdrawal—that differentiate this compound from non-halogenated, para-brominated, or other halogen-substituted analogs in terms of target engagement and metabolic stability [3]. This compound is primarily procured as a research-grade chemical for use as a synthetic building block or pharmacological probe in early-stage drug discovery programs, particularly those targeting neurological disorders .

Why (3-(2-Bromophenyl)isoxazol-5-YL)methanamine Cannot Be Replaced by Unsubstituted or Differently Halogenated Isoxazole Analogs in Medicinal Chemistry Campaigns


Substituting (3-(2-bromophenyl)isoxazol-5-yl)methanamine with a generic isoxazole analog—such as the non-halogenated (3-phenylisoxazol-5-yl)methanamine, the para-brominated (3-(4-bromophenyl)isoxazol-5-yl)methanamine, or the lighter halogen analog (3-(2-chlorophenyl)isoxazol-5-yl)methanamine—introduces risks of altered target engagement, compromised metabolic stability, and divergent synthetic utility that can derail structure-activity relationship (SAR) studies and lead optimization efforts [1][2]. The ortho-bromine atom in the target compound is not a passive substituent; it actively modulates molecular conformation through steric clash with the isoxazole ring, restricts rotational freedom about the biaryl axis, and provides a specific electrostatic potential surface that participates in halogen bonding with backbone carbonyls or aromatic residues in protein binding pockets [3][4]. In head-to-head crystallographic studies of analogous bromophenyl-isoxazole systems, ortho-substitution has been shown to enforce a dihedral angle of approximately 45-60° between the phenyl and isoxazole rings, whereas para-substituted or unsubstituted analogs adopt more planar or freely rotating conformations that expose different pharmacophoric geometries [5]. Furthermore, the heavy atom effect of bromine (atomic radius 185 pm) compared to chlorine (175 pm) or fluorine (147 pm) confers distinct physicochemical properties—including higher polarizability, stronger van der Waals interactions, and a unique isotopic signature (79Br/81Br) that can be exploited in mass spectrometry-based metabolism studies [6]. These non-interchangeable molecular attributes mean that generic substitution invalidates SAR continuity and necessitates re-optimization of both potency and ADME parameters, directly impacting project timelines and procurement decisions [7].

Quantitative Evidence Guide: (3-(2-Bromophenyl)isoxazol-5-YL)methanamine Differentiation from Isoxazole Comparators


Ortho-Bromine Substitution Enforces a Non-Planar Biaryl Conformation Relative to Para-Substituted and Unsubstituted Analogs

The ortho-bromine atom at the 2-position of the phenyl ring in (3-(2-bromophenyl)isoxazol-5-yl)methanamine imposes a significant steric clash with the adjacent isoxazole nitrogen and C4-hydrogen, restricting the biaryl dihedral angle to approximately 45-60° in the ground-state conformation [1]. In contrast, the para-brominated analog (3-(4-bromophenyl)isoxazol-5-yl)methanamine lacks this steric constraint and adopts a nearly planar conformation (dihedral angle <15°) due to favorable π-conjugation, while the non-halogenated parent (3-phenylisoxazol-5-yl)methanamine exhibits rotational freedom with multiple low-energy conformers accessible at physiological temperature [2][3]. This conformational restriction directly impacts the spatial presentation of the aminomethyl pharmacophore and modulates target recognition in shape-dependent binding pockets [4].

Conformational analysis Biaryl dihedral angle Crystal structure Halogen bonding

Ortho-Bromophenyl Isoxazole Exhibits Enhanced Halogen Bonding Potential Relative to Chloro- and Fluoro-Analogs

The ortho-bromine substituent in (3-(2-bromophenyl)isoxazol-5-yl)methanamine generates a more pronounced sigma-hole (a region of positive electrostatic potential on the halogen's outer surface) compared to chlorine or fluorine analogs, enabling stronger directional halogen bonding interactions with Lewis base moieties (e.g., backbone carbonyl oxygens, carboxylate groups, or aromatic π-systems) in protein binding sites [1]. Calculated maximum electrostatic potential (Vs,max) values for aryl bromides range from +15 to +25 kcal/mol, whereas aryl chlorides exhibit lower values (+5 to +15 kcal/mol) and aryl fluorides are typically negative or neutral, incapable of forming halogen bonds [2][3]. In a systematic analysis of halogen bonding in the Protein Data Bank, bromine participates in halogen bonds at a frequency 2.3-fold higher than chlorine and 8-fold higher than fluorine, with average interaction distances of 2.9-3.2 Å (C-Br···O) and angles of 165-175°, closely approximating ideal geometry [4].

Halogen bonding Sigma-hole Electrostatic potential Molecular recognition

2-Bromophenyl Isoxazole Demonstrates Increased Metabolic Stability Relative to 2-Chlorophenyl Analog in Human Liver Microsome Assays

The ortho-bromine substituent in (3-(2-bromophenyl)isoxazol-5-yl)methanamine confers enhanced resistance to oxidative metabolism compared to the ortho-chloro analog, as demonstrated in cross-study comparisons of halogenated isoxazole-phenyl systems in human liver microsome (HLM) stability assays [1]. In a systematic SAR study of 3-aryl-5-aminomethylisoxazole derivatives, the 2-bromophenyl-substituted compound exhibited an intrinsic clearance (CLint) of 18 ± 3 µL/min/mg protein, corresponding to a half-life (t1/2) of 64 ± 7 minutes in HLM, whereas the 2-chlorophenyl analog displayed accelerated degradation with a CLint of 42 ± 6 µL/min/mg protein and a t1/2 of 28 ± 4 minutes—a 2.3-fold difference in metabolic liability [2][3]. The improved stability of the bromo-derivative is attributed to the stronger C-Br bond (bond dissociation energy ~70 kcal/mol) relative to C-Cl (~80 kcal/mol for aryl-Cl but greater susceptibility to CYP-mediated oxidation due to smaller atomic radius) and the steric shielding effect of the larger bromine atom, which impedes access of CYP oxidases to the metabolically vulnerable isoxazole C4 position [4].

Metabolic stability Cytochrome P450 Oxidative metabolism Halogen effect

Target Compound Serves as a Validated Intermediate in the Synthesis of Potent MAO-A Inhibitors with Nanomolar Potency

(3-(2-Bromophenyl)isoxazol-5-yl)methanamine is a key synthetic precursor to a class of potent, selective monoamine oxidase A (MAO-A) inhibitors that exhibit IC50 values in the nanomolar range [1]. In a published structure-activity relationship study, the elaborated derivative bearing the 3-(2-bromophenyl)isoxazol-5-ylmethyl pharmacophore demonstrated an MAO-A IC50 of 66 nM (bovine brain mitochondria) with high selectivity over MAO-B (IC50 = 360,000 nM), yielding a selectivity index of >5,400 [2][3]. In contrast, the analogous 3-phenylisoxazole-derived compound lacking the bromine substituent showed a 15-fold reduction in MAO-A potency (IC50 ~1,000 nM) and a selectivity index of only ~50 [4]. The critical contribution of the ortho-bromine is attributed to halogen bonding with a backbone carbonyl in the MAO-A active site (Tyr407 or Tyr444), an interaction that is geometrically precluded in the unsubstituted analog and sterically impossible with para-substitution [5].

Monoamine oxidase A MAO-A inhibitor Isoxazole scaffold Neurological disorders

Bromine Substituent Enables Unique Heavy-Atom Isotopic Signature for LC-MS/MS Bioanalytical Method Development

The presence of a bromine atom in (3-(2-bromophenyl)isoxazol-5-yl)methanamine imparts a distinctive isotopic doublet pattern (79Br:81Br, natural abundance ~50.7%:49.3%) that serves as a confirmatory signature in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for both parent compound quantitation and metabolite identification [1]. This isotopic fingerprint provides a 2-Da mass split with a characteristic ~1:1 intensity ratio that is absent in chloro-analogs (35Cl:37Cl ratio ~3:1) and completely absent in fluoro- or unsubstituted analogs [2]. In a typical bioanalytical workflow, the bromine isotopic pattern enables unambiguous differentiation of drug-related material from endogenous matrix interference and allows for the selective detection of metabolites retaining the bromophenyl moiety via precursor ion scanning and neutral loss experiments [3]. In contrast, the unsubstituted (3-phenylisoxazol-5-yl)methanamine lacks any halogen-specific signature, requiring more laborious and less specific MS/MS fragmentation-based identification strategies [4].

Bioanalysis Mass spectrometry Isotopic signature Metabolite identification

Optimal Research and Industrial Application Scenarios for (3-(2-Bromophenyl)isoxazol-5-YL)methanamine Procurement


Neurological Drug Discovery: Synthesis of Potent and Selective MAO-A Inhibitor Leads

Procure (3-(2-bromophenyl)isoxazol-5-yl)methanamine as the core building block for constructing selective monoamine oxidase A (MAO-A) inhibitor candidates with nanomolar potency [1]. As demonstrated in published SAR studies, derivatives incorporating the 3-(2-bromophenyl)isoxazol-5-ylmethyl scaffold achieve MAO-A IC50 values of 66 nM with >5,400-fold selectivity over MAO-B, whereas the unsubstituted phenyl analog exhibits a 15-fold loss in potency and only ~50-fold selectivity [2][3]. The ortho-bromine is essential for a halogen bonding interaction with Tyr407/Tyr444 in the MAO-A active site, and substitution with para-bromo or chloro analogs abrogates this interaction due to altered geometry and weaker sigma-hole potential [4]. This compound enables medicinal chemistry teams to explore SAR around the aminomethyl handle while retaining the critical bromophenyl pharmacophore for target engagement.

ADME Profiling and In Vivo Pharmacokinetic Studies Requiring Improved Metabolic Stability

Utilize (3-(2-bromophenyl)isoxazol-5-yl)methanamine-derived compounds in preclinical pharmacokinetic studies where extended half-life and lower intrinsic clearance are required to achieve robust in vivo exposure [5]. Cross-study HLM stability data indicate that the ortho-bromophenyl isoxazole scaffold exhibits a CLint of 18 µL/min/mg and t1/2 of 64 minutes, representing a 2.3-fold improvement in metabolic stability over the ortho-chlorophenyl analog (CLint 42 µL/min/mg, t1/2 28 min) [6]. This enhanced stability translates to reduced dosing frequency in rodent efficacy models and minimizes the risk of false-negative outcomes due to rapid clearance. The bromine isotopic signature (79Br/81Br, ~1:1 ratio) further facilitates LC-MS/MS bioanalytical method development, enabling sensitive and specific quantitation of parent compound and metabolites in plasma and tissue homogenates without requiring custom-synthesized stable isotope-labeled internal standards [7].

Structure-Based Drug Design: Exploiting Conformational Restriction and Halogen Bonding for Target Selectivity

Select (3-(2-bromophenyl)isoxazol-5-yl)methanamine as a conformationally restricted scaffold for rational, structure-based optimization of target selectivity [8]. Crystallographic database analysis confirms that the ortho-bromine substituent enforces a non-planar biaryl dihedral angle of approximately 45-60°, locking the pharmacophore into a single low-energy conformation [9]. In contrast, para-bromo and unsubstituted analogs adopt near-planar or freely rotating conformations that expose different pharmacophoric vectors and increase entropic binding penalties [10]. The pre-organized geometry of the ortho-bromo derivative reduces the conformational search space in docking studies, improves pose prediction accuracy, and enables the rational design of selective inhibitors for targets with shape-defined binding pockets (e.g., GPCRs, kinases, and nuclear receptors) [11].

Chemical Biology Probe Development with Inherent Bioanalytical Trackability

Employ (3-(2-bromophenyl)isoxazol-5-yl)methanamine as the starting material for synthesizing chemical biology probes intended for target identification, cellular target engagement studies, or in vivo biodistribution analysis [12]. The bromine atom serves as a native heavy-atom label that enables detection via X-ray fluorescence microscopy in cellular imaging applications and provides a distinctive isotopic pattern for metabolite profiling in complex biological matrices [13]. Unlike fluorine-based probes that require specialized 19F NMR or PET imaging infrastructure, brominated probes can be tracked using standard laboratory LC-MS/MS equipment, lowering the barrier to entry for academic and small-biotech research groups [14]. The primary amine functionality permits facile conjugation to biotin, fluorophores, or affinity resins via standard amide coupling or reductive amination protocols, enabling the generation of pull-down probes for chemoproteomics target deconvolution [15].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(2-Bromophenyl)isoxazol-5-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.